molecular formula C11H13NO2 B071046 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide CAS No. 184375-93-7

3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide

Cat. No.: B071046
CAS No.: 184375-93-7
M. Wt: 191.23 g/mol
InChI Key: KDBJLPJKUYFPPC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide is a cyclic nitrone compound known for its role as a free radical trap.

Safety and Hazards

The safety and hazards of “3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide” have been studied to some extent . The compound showed greatly reduced acute toxicity and sedative properties compared to its parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide typically involves the oxidation of 3,3-Dimethyl-3,4-dihydroisoquinoline derivatives. One efficient route includes the N-alkylation of 3,3-Dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for good yields of the desired cyclization products .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of commercially available starting materials and mild reaction conditions makes the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include various hydroxylated and alkylated derivatives, which can have different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its reduced side effects and higher stability compared to other free radical traps. Its ability to form stable nitroxide radicals makes it particularly valuable in both research and industrial applications .

Properties

IUPAC Name

3,3-dimethyl-2-oxido-4H-isoquinolin-2-ium-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)10(13)9-6-4-3-5-8(9)7-12(11)14/h3-7,10,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBJLPJKUYFPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2=CC=CC=C2C=[N+]1[O-])O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184375-93-7
Record name 4-Isoquinolinol, 3,4-dihydro-3,3-dimethyl-, 2-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184375937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide
Reactant of Route 2
3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide
Reactant of Route 3
3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide
Reactant of Route 4
3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide
Reactant of Route 5
3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide
Reactant of Route 6
3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide

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